molecular formula C11H21NO4 B2484067 tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate CAS No. 185951-13-7

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No. B2484067
CAS RN: 185951-13-7
M. Wt: 231.292
InChI Key: ZYVBYRKLECISLP-DTWKUNHWSA-N
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Description

Tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is an organic compound that is used in various scientific research applications. It is a colorless liquid that is soluble in various organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are often synthesized and characterized as part of studies focusing on the development of new synthetic methodologies or as intermediates for the synthesis of more complex molecules. For instance, studies have detailed the synthesis of tert-butyl derivatives through various synthetic routes, highlighting their utility in organic synthesis. The synthesis involves multiple steps, including acetonization, Boc protection, and amidation processes, to yield key intermediates for the production of biologically active compounds or materials with specific chemical properties (Qin et al., 2014).

Enantioselective Synthesis

Research has also focused on enantioselective synthesis, where the compound serves as a crucial intermediate. Enantioselective processes aim to produce one enantiomer preferentially over the other, which is vital in the pharmaceutical industry to enhance drug efficacy and reduce side effects. Methods for the enantioselective synthesis of tert-butyl derivatives, employing various catalytic and non-catalytic strategies, have been reported. This includes the use of chiral auxiliaries and resolving agents to achieve high enantiomeric excesses, demonstrating the compound's role in the synthesis of enantiomerically pure substances (Singh & Umemoto, 2011).

Medicinal Chemistry Applications

In medicinal chemistry, tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate derivatives are explored for their potential as building blocks for drug discovery. The structural motifs present in these compounds are often found in biologically active molecules, making them valuable for the synthesis of potential therapeutic agents. For example, derivatives have been utilized in the synthesis of peptidomimetics, protease inhibitors, and other bioactive molecules. These studies contribute to the development of new drugs with improved pharmacological profiles (King et al., 2005).

Material Science and Dendrimer Synthesis

The compound and its analogs find applications in the field of material science, particularly in the synthesis of dendrimers and polymers. Dendrimers are highly branched, tree-like structures that have applications in drug delivery, imaging, and as nanoscale materials. The tert-butyl derivative can be used to introduce specific functional groups or to modify the surface properties of these macromolecules, thereby tailoring their physical, chemical, and biological properties for specific applications (Pesak et al., 1997).

properties

IUPAC Name

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVBYRKLECISLP-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185951-13-7
Record name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
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